A-1155463 -

A-1155463

Catalog Number: EVT-8187511
CAS Number:
Molecular Formula: C35H32FN5O4S2
Molecular Weight: 669.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A-1155463 is a selective inhibitor of the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism. This compound has garnered attention in biomedical research, particularly in the context of metabolic disorders and obesity. The inhibition of acetyl-CoA carboxylase can lead to reduced lipogenesis and increased fatty acid oxidation, making A-1155463 a potential therapeutic agent for treating conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Source

A-1155463 was developed by researchers at AstraZeneca as part of their efforts to explore novel approaches to modulate metabolic pathways involved in obesity and related disorders. The compound has been studied in various preclinical models to evaluate its efficacy and safety profile.

Classification

A-1155463 is classified as a small molecule drug due to its low molecular weight and ability to penetrate cell membranes. It falls under the category of metabolic modulators, specifically targeting lipid metabolism.

Synthesis Analysis

Methods

The synthesis of A-1155463 involves several steps, typically starting from commercially available precursors. The synthetic route is designed to optimize yield, purity, and scalability for potential clinical applications.

  1. Initial Reaction: The synthesis begins with the formation of key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  2. Functionalization: Subsequent steps involve the introduction of functional groups that enhance the compound's selectivity for acetyl-CoA carboxylase.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis process is closely monitored using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the identity and purity of A-1155463 at each stage.

Molecular Structure Analysis

Structure

The molecular structure of A-1155463 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity.

  • Molecular Formula: CxHyNzOw (exact composition varies based on specific synthetic routes)
  • Molecular Weight: Approximately 300-400 g/mol (depending on the specific structure)

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with acetyl-CoA carboxylase.

Chemical Reactions Analysis

Reactions

A-1155463 primarily undergoes reactions related to its interaction with biological targets:

  1. Enzyme Inhibition: The primary reaction involves binding to acetyl-CoA carboxylase, leading to inhibition of its catalytic activity.
  2. Metabolic Pathways: By inhibiting this enzyme, A-1155463 affects downstream metabolic pathways, reducing fatty acid synthesis and increasing fatty acid oxidation.

Technical Details

Kinetic studies are performed to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity), providing critical data for understanding the potency of A-1155463.

Mechanism of Action

Process

The mechanism of action for A-1155463 involves:

  1. Binding: The compound binds competitively or non-competitively to the active site or allosteric site of acetyl-CoA carboxylase.
  2. Inhibition: This binding prevents the conversion of acetyl-CoA to malonyl-CoA, thereby reducing lipogenesis.
  3. Metabolic Shift: The inhibition leads to a metabolic shift favoring fatty acid oxidation over synthesis, which is beneficial in conditions characterized by excess fat accumulation.

Data

Studies demonstrate that treatment with A-1155463 results in decreased lipid levels in preclinical models, supporting its potential use in metabolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited water solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with biological targets selectively without significant off-target effects observed in preliminary studies.

Relevant Data or Analyses

Characterization studies using techniques like differential scanning calorimetry (DSC) provide insights into thermal properties, while stability studies assess shelf-life under various conditions.

Applications

Scientific Uses

A-1155463 has potential applications in:

  1. Drug Development: As a lead compound for developing new therapies targeting metabolic diseases.
  2. Research Tool: Used in preclinical studies to investigate metabolic pathways and the role of acetyl-CoA carboxylase in lipid metabolism.
  3. Clinical Trials: Future clinical trials may explore its efficacy in treating obesity-related conditions, enhancing our understanding of metabolic regulation.
Introduction to BCL-XL Inhibition in Apoptosis and Oncogenesis

Role of BCL-XL in Tumor Survival and Chemoresistance

BCL-XL (B-cell lymphoma extra-long), an anti-apoptotic member of the BCL-2 protein family, is frequently overexpressed in diverse malignancies including melanoma, glioblastoma, colorectal carcinoma, and hematological cancers. This overexpression confers a critical survival advantage to cancer cells by sequestering pro-apoptotic proteins such as BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [3] [10]. Beyond its canonical anti-apoptotic function, BCL-XL actively contributes to multiple hallmarks of cancer progression:

  • Metastatic Progression: BCL-XL overexpression enhances cell migration, invasion, and vasculogenic mimicry (VM) – the ability of tumor cells to form de novo vascular networks – in melanoma and glioblastoma models independent of its apoptosis-regulating function [3].
  • Cancer Stem Cell Maintenance: BCL-XL promotes the cancer stem cell (CSC) phenotype, evidenced by increased tumor sphere formation and elevated expression of stem cell markers. CSCs are intrinsically linked to therapy resistance, tumor recurrence, and metastatic potential [3] [8].
  • Metabolic Adaptation: In nutrient-deprived and hypoxic tumor microenvironments (common in pancreatic ductal adenocarcinoma and other solid tumors), BCL-XL enforces a slow-cycling, quiescent state in cancer cells. This state is essential for survival under metabolic stress and significantly contributes to chemoresistance, as most cytotoxic therapies target rapidly proliferating cells [8] [10].
  • Therapy Resistance: Overexpression of BCL-XL is correlated with resistance to radiotherapy, chemotherapy, and targeted therapies across numerous cancer types. Its ability to buffer pro-apoptotic signals activated by genotoxic stress and maintain CSC viability underpins this resistance [3] [10].

Rationale for Selective BCL-XL Inhibition Over Dual BCL-2/BCL-XL Targeting

The clinical development of Navitoclax (ABT-263), a potent dual inhibitor of BCL-2 and BCL-XL, validated BCL-XL as a therapeutic target but revealed a critical limitation: dose-limiting, on-target thrombocytopenia. This toxicity stems from the essential role of BCL-XL in platelet survival, as anucleate platelets rely solely on BCL-XL for their prolonged lifespan [2] [9]. Selective BCL-XL inhibition offers distinct advantages:

  • Mitigation of Thrombocytopenia Risk: While inhibition of platelet BCL-XL will still cause thrombocytopenia, the reversibility and potential for management strategies are improved compared to dual inhibitors. Crucially, selectivity allows for targeting tumors dependent primarily on BCL-XL without concomitantly inhibiting BCL-2 in platelets and other sensitive normal cells [2] [9].
  • Targeting Solid Tumors and Specific Malignancies: BCL-XL, rather than BCL-2, is frequently the dominant survival protein in many solid tumors (e.g., subsets of SCLC, colorectal cancer, pancreatic cancer) and certain hematological malignancies. Selective inhibition allows precise targeting of these dependencies [1] [3] [8].
  • Reduced Immunosuppressive Effects: Preclinical evidence suggests that dual BCL-2/BCL-XL inhibition may have broader immunosuppressive effects compared to selective BCL-XL inhibition, potentially impacting the anti-tumor immune response [2] [9].
  • Overcoming Resistance in BCL-2 Inhibitor-Treated Cancers: Tumors developing resistance to selective BCL-2 inhibitors (like Venetoclax/ABT-199) often upregulate BCL-XL as a compensatory survival mechanism. Selective BCL-XL inhibitors provide a logical therapeutic strategy in this context [5] [8].

Historical Context: From Navitoclax to Selective Inhibitor Development

The journey to selective BCL-XL inhibitors exemplifies the evolution of targeted cancer therapy:

  • Navitoclax (ABT-263): This orally bioavailable, dual BCL-2/BCL-XL inhibitor demonstrated significant clinical activity, particularly in lymphoid malignancies driven by BCL-2. However, its clinical utility was severely hampered by the rapid, dose-dependent, and reversible reduction in platelet counts, confirming the preclinical prediction that BCL-XL inhibition disrupts platelet survival [2] [9].
  • Venetoclax (ABT-199): Developed specifically to overcome the thrombocytopenia limitation of Navitoclax, Venetoclax is a highly selective BCL-2 inhibitor. It achieved remarkable success in chronic lymphocytic leukemia (CLL) and other BCL-2-dependent hematologic cancers without causing significant thrombocytopenia, validating the strategy of selective inhibition within the BCL-2 family [2] [9].
  • The Need for Selective BCL-XL Inhibitors: Despite Venetoclax's success, BCL-XL remained a critical target, especially for solid tumors and cancers where BCL-XL is the primary survival protein or where resistance to BCL-2 inhibition emerges. Early selective BCL-XL inhibitors like WEHI-539 demonstrated proof-of-concept but suffered from pharmaceutical liabilities, notably the presence of a labile hydrazone moiety and poor physicochemical properties limiting in vivo utility [2] [9].
  • A-1155463: A Tool Molecule and Lead Compound: The discovery of A-1155463 addressed the limitations of WEHI-539. Developed through sophisticated structure-based design leveraging nuclear magnetic resonance (NMR) fragment screening, A-1155463 emerged as a highly potent and selective BCL-XL inhibitor devoid of the inherent liabilities of its predecessor. It became a critical tool for probing BCL-XL biology in vitro and in vivo and served as a productive lead for further optimization towards clinical candidates [2] [9].

Properties

Product Name

A-1155463

IUPAC Name

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C35H32FN5O4S2

Molecular Weight

669.8 g/mol

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)

InChI Key

SOYCFODXNRVBTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.